1,5-Dibromo-2,4-dimethoxybenzene
Overview
Description
1,5-Dibromo-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 24988-36-1. Its molecular formula is C8H8Br2O2 and it has a molecular weight of 295.96 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2,4-dimethoxybenzene consists of a benzene ring substituted with two bromine atoms and two methoxy groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are located at the 1 and 5 positions, and the methoxy groups are at the 2 and 4 positions .Physical And Chemical Properties Analysis
1,5-Dibromo-2,4-dimethoxybenzene is a solid at room temperature . It has a predicted boiling point of 303.6±37.0 °C and a predicted density of 1.742±0.06 g/cm3 . It is stored in a dry, sealed container at room temperature .Scientific Research Applications
Synthesis of Valuable Organic Compounds : 1,2-Dibromobenzenes, closely related to 1,5-Dibromo-2,4-dimethoxybenzene, are valuable precursors in organic synthesis. They are used in reactions based on the intermediate formation of benzynes, which are crucial for synthesizing various derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Formation of Ditopic Ligands : The compound has been explored as a platform for building ditopic ligands, useful in creating complex organic molecules with specific properties. These ligands have applications in areas like catalysis and pharmaceuticals (Chuong et al., 2013).
Catholyte Materials for Energy Storage : Derivatives of 1,4-Dimethoxybenzene are used as catholytes in non-aqueous redox flow batteries. Modifications in these compounds, such as incorporating bicyclic substitutions, can enhance their solubility and chemical stability, crucial for efficient energy storage (Zhang et al., 2017).
Redox Chemistry in Lithium Batteries : Certain dimethoxybenzene derivatives are investigated as redox shuttles for overcharge protection in lithium-ion batteries. Understanding their redox chemistry and stability is essential for developing safer and more efficient batteries (Zhang et al., 2010).
Synthesis of Medical Intermediates : Dimethoxybenzene derivatives are used in synthesizing medical intermediate molecules for treating psychotic and schizophrenic psychosis, showcasing their importance in medicinal chemistry (Z. Zhimin, 2003).
Fluorescence Derivatization in Chromatography : These compounds are synthesized as sensitive and stable fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography. This application is vital for analytical chemistry, particularly in detecting and quantifying specific compounds (Hara et al., 1994).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1,5-dibromo-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXSTJZZSDWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369602 | |
Record name | 1,5-dibromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-dimethoxybenzene | |
CAS RN |
24988-36-1 | |
Record name | 1,5-Dibromo-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24988-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-dibromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.